6-amino-1H-pyrimidin-2-one

Beschreibung

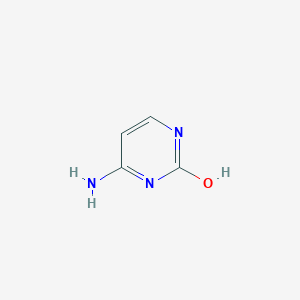

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Record name | cytosine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cytosine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52685-04-8, 26297-64-3 | |

| Record name | Polycytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044456 | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |

| Record name | SID56322619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00109 [mmHg] | |

| Record name | Cytosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

71-30-7 | |

| Record name | Cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | Cytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Cyclocondensation of Urea Derivatives

A foundational approach involves the cyclocondensation of urea with β-dicarbonyl compounds. For example, reacting urea with ethyl cyanoacetate in the presence of sodium ethoxide yields 6-amino-1H-pyrimidin-2-one via a one-pot mechanism. The reaction proceeds under reflux in ethanol, with acidification precipitating the product. This method typically achieves yields of 60–70%, though purity depends on rigorous washing with ethanol or diethyl ether.

Key conditions :

-

Reagents : Urea, ethyl cyanoacetate, sodium ethoxide.

-

Temperature : Reflux (78–80°C).

-

Duration : 4–6 hours.

Multi-Component Reactions (MCRs)

The Biginelli reaction, adapted for pyrimidinones, employs aldehydes, β-keto esters, and urea under acidic conditions. Post-synthesis oxidation of dihydropyrimidinone intermediates using hydrochloric acid (HCl) in dimethylformamide (DMF) or ammonium hydroxide (NH₄OH) yields the aromatic pyrimidinone core. For instance, dihydropyrimidinone precursors oxidized with HCl in DMF at 60–80°C for 3–5 hours produce this compound in 55–65% yields.

Optimization insights :

-

Solvent choice : DMF enhances solubility and reaction homogeneity.

-

Oxidation monitoring : Thin-layer chromatography (TLC) ensures intermediate conversion.

Modern Synthetic Approaches

Copper-Catalyzed Cycloaddition

A copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) strategy, though initially developed for triazole-functionalized pyrimidinones, offers insights into modular synthesis. By substituting alkyne-containing amines with simpler substrates (e.g., ammonia), this method could adapt to synthesize this compound. The protocol uses copper sulfate and sodium ascorbate in aqueous conditions at room temperature, achieving yields up to 76% for analogous structures.

Advantages :

-

Regioselectivity : High specificity for 1,4-disubstituted products.

-

Scalability : Amenable to gram-scale synthesis.

Two-Phase Alkylation Systems

Juniper Publishers’ work on 6-aminouracil derivatives highlights a two-phase alkylation method using potassium carbonate (solid phase) and organic solvents (liquid phase). Applying this to this compound synthesis, alkyl halides react with the pyrimidinone’s amino group under mild conditions (e.g., DMF at 120–130°C for 2.5 hours), yielding N-alkyl derivatives in >90% purity.

Critical parameters :

-

Base : K₂CO₃ facilitates deprotonation without side reactions.

-

Workup : Precipitation in water followed by filtration ensures high recovery.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity directly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions, while chlorobenzene improves cyclocondensation yields by stabilizing intermediates. Elevated temperatures (110–130°C) accelerate ring closure but risk decomposition, necessitating precise control.

Case study :

Catalysts and Reagents

Copper(I) catalysts in CuAAC reduce reaction times from hours to minutes. Similarly, sodium ascorbate mitigates copper oxidation, maintaining catalytic activity. For oxidation steps, HCl concentrations >6 M optimize dihydropyrimidinone conversion.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors excel in scaling CuAAC and cyclocondensation reactions, reducing batch variability. Automated systems monitor pH and temperature in real time, critical for oxidation and alkylation steps.

Challenges :

-

Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for large volumes.

-

Waste management : Solvent recovery systems minimize environmental impact.

Analyse Chemischer Reaktionen

Reaktionstypen: Cytochrom P450-Enzyme katalysieren eine Vielzahl von Reaktionen, darunter:

Oxidation: Hydroxylierung von Alkanen, Epoxidierung von Alkenen und Oxidation von aromatischen Verbindungen.

Reduktion: Reduktive Dehalogenierung und Denitrierung von halogenierten und Nitroverbindungen.

Substitution: N-Dealkylierungs- und O-Dealkylierungsreaktionen

Häufige Reagenzien und Bedingungen:

Oxidationsreaktionen: Umfassen typischerweise molekularen Sauerstoff (O₂) und ein Reduktionsmittel wie NADPH.

Reduktionsreaktionen: Treten häufig unter hypoxischen Bedingungen mit Elektronendonoren wie NADPH auf.

Substitutionsreaktionen: Erfordern spezifische Substrate und Kofaktoren

Hauptprodukte:

- Hydroxylierte Metaboliten

- Epoxide

- Dehalogenierte und denitrierte Produkte

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-amino-1H-pyrimidin-2-one is utilized in various research domains:

Medicinal Chemistry

The compound serves as a precursor for synthesizing numerous pharmaceuticals, particularly those targeting viral infections and cancer. Its derivatives have shown promising activity against enzymes like dihydrofolate reductase, which plays a crucial role in DNA synthesis.

Case Study: Antiviral Activity

Research has demonstrated that certain derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds derived from this structure have been tested against HIV and other viruses, showing significant inhibition rates.

Biological Research

In biological systems, this compound is studied for its interactions with nucleic acids and proteins. It can be incorporated into DNA, allowing researchers to investigate DNA replication and repair mechanisms.

Interaction Studies

Studies have shown that this compound can bind to various enzymes involved in nucleotide synthesis pathways, making it a valuable tool for developing new therapeutic agents.

Chemical Research

As a building block in organic synthesis, it is used to create more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Industrial Applications

In industry, this compound is explored for:

- Material Science : Development of novel materials with specific chemical properties.

- Catalysis : As a catalyst in various organic reactions due to its reactive functional groups.

Wirkmechanismus

Cytochrome P450 enzymes function by incorporating one atom of oxygen into the substrate while reducing the other atom to water. This process involves the formation of a high-valent iron-oxo species known as Compound I. The enzyme’s active site contains a heme group that facilitates electron transfer, enabling the catalytic cycle. The molecular targets include various organic substrates, and the pathways involved are primarily oxidative .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

6-Amino-5-fluoro-1H-pyrimidin-2-one

- Key Feature : Fluorine substitution at the 5-position.

- Applications : Acts as a building block for fluorinated pharmaceuticals, mimicking cytosine in antimetabolite therapies .

6-(Hydroxyamino)-1H-pyrimidin-2-one (CAS: 20555-88-8)

- Key Feature: Hydroxyamino (-NHOH) group at the 4-position.

- Properties : Higher TPSA (73.7 Ų) and lower LogP (-2.1) compared to cytosine, suggesting increased polarity and reduced membrane permeability .

- Applications: Potential use in chelation therapy or as a precursor for hydroxamate-based inhibitors .

4-Amino-2-(methylthio)-6-pyrimidinol

- Key Feature : Methylthio (-SCH₃) group at the 2-position.

- Properties : Molecular weight 156.21 g/mol (CAS: 6328-58-1) . The sulfur atom may enhance lipophilicity and redox reactivity.

- Applications: Explored in organocatalysis and as a ligand in metal complexes .

6-Amino-2-methoxy-4(1H)pyrimidinone

Saturated and Functionalized Analogues

Dihydropyrimidin-2(1H)-ones

- Key Feature : Partially saturated pyrimidine ring (3,4-dihydro structure).

- Impact : Increased conformational flexibility improves binding to enzymes (e.g., dihydrofolate reductase) .

- Applications : Core structure in calcium channel blockers (e.g., nifedipine analogues) and antimicrobial agents .

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-amino-1H-pyrimidin-2-one, and what factors influence the choice of method?

- Answer: The synthesis of this compound derivatives often employs one-pot multicomponent reactions, such as the Biginelli-like condensation, which allows simultaneous introduction of amino and carbonyl groups. Solvent selection (e.g., DMF or ethanol), temperature control, and catalytic systems (acidic or basic conditions) significantly influence reaction efficiency. For example, cold NH₄OH solutions and concentrated HCl in DMF are used to stabilize intermediates and enhance cyclization . Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Answer: Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 6.5–7.5 ppm) and carbonyl groups (C=O at ~160–170 ppm).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₅H₆N₃O⁺ at m/z 124.0510).

- HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Physical properties like melting point (e.g., 214–216°C) and solubility in polar aprotic solvents (DMF, DMSO) are also critical .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of this compound in multi-step syntheses?

- Answer: Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization efficiency.

- Temperature Gradients: Gradual heating (e.g., 60°C → 110°C) minimizes side reactions.

- Workup Protocols: Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Answer: Contradictions may arise from variations in assay conditions (e.g., microbial strains, concentration ranges). Mitigation strategies include:

- Standardized Assays: Replicate studies using ATCC microbial strains and fixed concentrations (e.g., 50–100 µg/mL).

- Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity trends.

- Meta-Analysis: Cross-reference data from high-throughput toxicity databases (e.g., ToxCast) to identify consensus patterns .

Q. What computational methods are suitable for predicting the bioactivity of novel this compound analogs?

- Answer:

- Molecular Docking: Simulate binding affinities with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling: Train models on datasets (e.g., PubChem BioAssay) to predict IC₅₀ values based on electronic (HOMO/LUMO) and steric descriptors.

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize analogs for synthesis .

Methodological Considerations

- Data Validation: Cross-check spectroscopic data (e.g., IR carbonyl peaks) with reference standards (e.g., Thermo Scientific Chemicals) to confirm structural integrity .

- Ethical Reporting: Disclose synthetic yields, purity thresholds (>95%), and assay limitations (e.g., cytotoxicity not assessed) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.